molecular formula C9H15N3O B1526848 N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine CAS No. 866620-42-0

N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine

Cat. No.: B1526848
CAS No.: 866620-42-0
M. Wt: 181.23 g/mol
InChI Key: HHJDARBBDLVPJM-UHFFFAOYSA-N
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Description

N5-(2-Methoxyethyl)-N5-methylpyridine-2,5-diamine (CAS: 866620-42-0) is a pyridine-derived diamine compound with a molecular weight of 181.24 g/mol. Its structure features a pyridine ring substituted at the 2- and 5-positions with amine groups. The N5 nitrogen is further modified with a methyl group and a 2-methoxyethyl substituent, distinguishing it from simpler pyridine diamines. The compound has a purity of 95% but is currently listed as discontinued in commercial catalogs, limiting its accessibility for research or industrial applications .

The 2-methoxyethyl group likely enhances solubility in polar solvents compared to purely alkyl or aryl substituents, while the methyl group contributes to steric effects that may influence reactivity or binding interactions. Despite its discontinued status, its structural features make it a point of interest for comparative studies with analogous compounds.

Properties

IUPAC Name

5-N-(2-methoxyethyl)-5-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12(5-6-13-2)8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJDARBBDLVPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866620-42-0
Record name N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine
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Scientific Research Applications

N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate protein interactions.

  • Industry: It is used in the production of various chemical products, including agrochemicals and materials.

Mechanism of Action

The mechanism by which N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine and related pyridine diamine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) N5 Substituents Applications/Significance
This compound 866620-42-0 C9H15N3O 181.24 2-Methoxyethyl, Methyl Discontinued; structural analog for research
N5-(3-Methoxyphenyl)pyridine-2,5-diamine hydrochloride 28477215 C12H13N3O·HCl ~215.7 (free base) 3-Methoxyphenyl Pharmaceutical intermediate; structural studies
N5-(2-Aminoethyl)pyridine-2,5-diamine 1248105-96-5 C7H12N4 152.2 2-Aminoethyl Impurity in Palbociclib synthesis; toxicity studies
N5-(1-Cycloheptylpyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine 1352193-42-0 C17H21N7 323.4 Cycloheptylpyrazolopyrimidinyl Classified under HS 29339900; heterocyclic API research
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine Not available C12H20N4 ~220.3 1-Methyl-piperidin-4-ylmethyl Experimental compound; medicinal chemistry

Key Structural and Functional Insights:

Substituent Effects on Solubility and Reactivity: The 2-methoxyethyl group in the main compound likely improves hydrophilicity compared to the 3-methoxyphenyl group in CID 28477215, which has a bulkier aromatic substituent .

Pharmacological Relevance: The cycloheptylpyrazolopyrimidinyl derivative (CAS 1352193-42-0) represents a more complex heterocyclic system, often associated with kinase inhibition or nucleic acid targeting, as seen in other pyrazolo-pyrimidine drugs .

Molecular Weight and Functional Diversity: Lower molecular weight compounds (e.g., 152.2 g/mol for the aminoethyl derivative) may favor better bioavailability, whereas higher-weight derivatives (e.g., 323.4 g/mol for the cycloheptylpyrazolo compound) are tailored for specific target interactions .

Research Findings and Trends

  • Pharmaceutical Impurities: The aminoethyl derivative (CAS 1248105-96-5) is critical in quality control for Palbociclib, highlighting the role of pyridine diamines as synthetic intermediates or degradation products .
  • Heterocyclic Expansion : Derivatives like the cycloheptylpyrazolo compound (CAS 1352193-42-0) exemplify trends toward structurally complex APIs, leveraging nitrogen-rich cores for enhanced binding specificity .

Biological Activity

N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine is a chemical compound with the molecular formula C9H15N3OC_9H_{15}N_3O. It is characterized by its unique structure, which includes a methoxyethyl group and a methyl group attached to the nitrogen atoms at the 5-position of the pyridine ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.

The biological activity of this compound is primarily linked to its role as a ligand in biochemical assays and its interaction with specific molecular targets. Similar compounds have been shown to modulate gene expression through mechanisms akin to those of antisense oligonucleotides. The compound likely interacts with its targets via Watson-Crick base pairing , influencing various biochemical pathways such as gene silencing and protein interactions.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit resistance to nuclease metabolism in plasma and tissue, enhancing their stability and potential therapeutic efficacy. Factors such as pH, temperature, and the presence of other molecules can significantly affect the compound's biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals differences in biological activity:

Compound NameStructural DifferencesBiological Activity
N5-(2-ethoxyethyl)-N5-methylpyridine-2,5-diamineEthoxyethyl group instead of methoxyethylVaries in enzyme inhibition
N5-(2-hydroxyethyl)-N5-methylpyridine-2,5-diamineHydroxyethyl group instead of methoxyethylPotentially different pharmacological properties
N5-(2-methoxyethyl)-N5-ethylpyridine-2,5-diamineEthyl group instead of methylAltered binding affinity

The unique combination of methoxyethyl and methyl groups in this compound may influence its chemical reactivity and biological activity compared to these similar compounds.

Case Studies

  • In vitro Studies : Laboratory investigations into the compound's effects on various cell lines have shown promise in modulating cellular responses. For instance, similar pyridine derivatives have demonstrated antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Protein Interaction Studies : As a ligand in biochemical assays, this compound has been explored for its ability to bind specific proteins involved in disease pathways. The binding affinity and specificity can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine
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